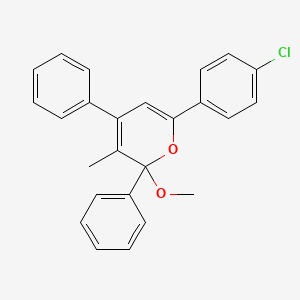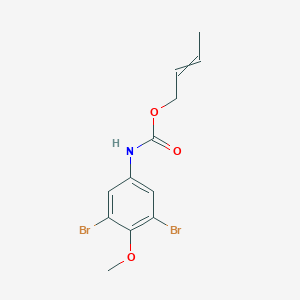
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a but-2-en-1-yl group attached to a carbamate moiety, which is further substituted with a 3,5-dibromo-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the reaction of 3,5-dibromo-4-methoxyaniline with but-2-en-1-yl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the carbamate group allows for the formation of covalent bonds with target proteins, leading to inhibition or activation of their function. The dibromo and methoxy substituents on the phenyl ring may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but lacks the carbamate and but-2-en-1-yl groups.
But-2-en-1-yl (3,5-dibromo-4-hydroxyphenyl)carbamate: Similar structure with a hydroxyl group instead of a methoxy group.
But-2-en-1-yl (3,5-dibromo-4-ethoxyphenyl)carbamate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
But-2-en-1-yl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to the combination of its but-2-en-1-yl, carbamate, and 3,5-dibromo-4-methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the methoxy group, in particular, may enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
84970-89-8 |
|---|---|
Molecular Formula |
C12H13Br2NO3 |
Molecular Weight |
379.04 g/mol |
IUPAC Name |
but-2-enyl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H13Br2NO3/c1-3-4-5-18-12(16)15-8-6-9(13)11(17-2)10(14)7-8/h3-4,6-7H,5H2,1-2H3,(H,15,16) |
InChI Key |
OANQAZALPUQWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)NC1=CC(=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


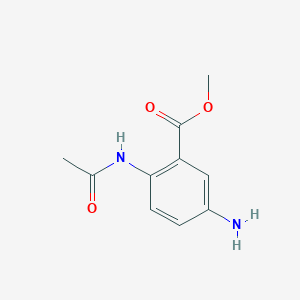




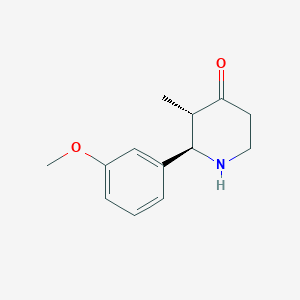
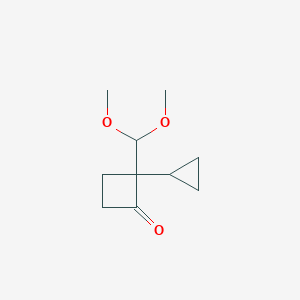

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)




